1-[(5-acetyl-3-thienyl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide
Overview
Description
The compound “1-[(5-acetyl-3-thienyl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide” is a complex organic molecule that contains several functional groups and heterocyclic rings. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a thiophene ring, which is a five-membered ring with one sulfur atom . The acetyl group is a functional group derived from acetic acid, and it is attached to the thiophene ring .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it’s likely that it could be synthesized through a series of organic reactions involving the formation of the pyrazole and thiophene rings, followed by the attachment of the acetyl group . The pyrazole ring could potentially be synthesized through the reaction of a 1,3-diketone with hydrazine .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the heterocyclic rings and the acetyl group. The pyrazole ring is planar and aromatic, meaning it has a stable, ring-like structure with delocalized electrons . The thiophene ring is also aromatic and planar, and the sulfur atom in the ring contributes to its aromaticity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The pyrazole ring is relatively stable under normal conditions, but it can participate in various reactions under specific conditions . The thiophene ring is also relatively stable, but it can undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces .Mechanism of Action
The mechanism of action of this compound would depend on its intended use. If it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(5-acetylthiophen-3-yl)methyl]-N-(3-pyrazol-1-ylphenyl)pyrrolidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-15(26)20-11-16(14-28-20)13-24-9-3-7-19(24)21(27)23-17-5-2-6-18(12-17)25-10-4-8-22-25/h2,4-6,8,10-12,14,19H,3,7,9,13H2,1H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXZWZRQDPNRAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)CN2CCCC2C(=O)NC3=CC(=CC=C3)N4C=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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